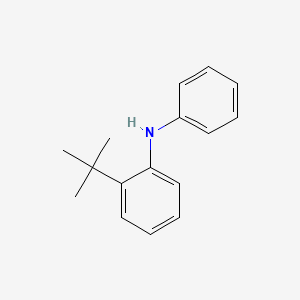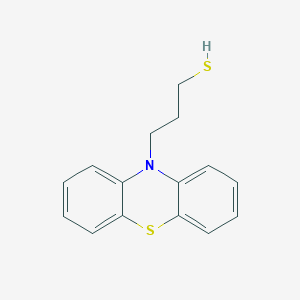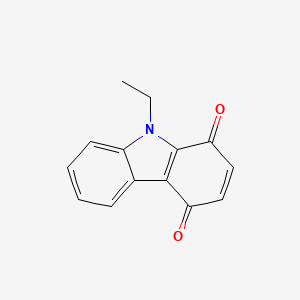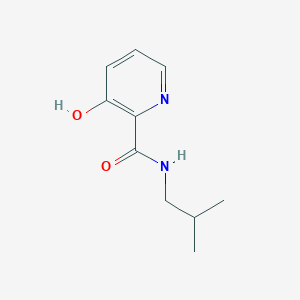![molecular formula C42H57P3Pd B12557454 Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) CAS No. 192328-94-2](/img/structure/B12557454.png)
Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is a complex organometallic compound that features a palladium center coordinated to three 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. This compound is notable for its unique structural properties and its applications in various fields of scientific research, particularly in catalysis and material science.
Méthodes De Préparation
The synthesis of Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) typically involves the reaction of palladium acetate with 9-phenyl-9-phosphabicyclo[4.2.1]nonane ligands. The reaction is carried out in an alcoholic medium, which facilitates the reduction of the acetato complex to form the desired palladium complex . The reaction conditions are carefully controlled to ensure the formation of the trans bis(phosphine) complexes .
Analyse Des Réactions Chimiques
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) has several applications in scientific research:
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Biological Studies:
Mécanisme D'action
The mechanism by which Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) exerts its effects involves the coordination of the palladium center to the phosphine ligands. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) can be compared to other palladium-phosphine complexes, such as:
Palladium–9-phenyl-9-phosphabicyclo[3.3.1]nonane: This compound forms trans bis(phosphine) complexes exclusively, similar to Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3), but with different structural characteristics.
Palladium–1-phenylphospholane: This compound forms cis bis(phosphine) complexes and chloro-bridged dimers, highlighting the structural diversity among palladium-phosphine complexes.
Palladium–9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3) is unique due to its specific structural arrangement and the resulting chemical properties, which make it particularly effective in certain catalytic applications.
Propriétés
Numéro CAS |
192328-94-2 |
|---|---|
Formule moléculaire |
C42H57P3Pd |
Poids moléculaire |
761.2 g/mol |
Nom IUPAC |
palladium;9-phenyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/3C14H19P.Pd/c3*1-2-6-12(7-3-1)15-13-8-4-5-9-14(15)11-10-13;/h3*1-3,6-7,13-14H,4-5,8-11H2; |
Clé InChI |
WFHALFGQDGVSGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.C1CCC2CCC(C1)P2C3=CC=CC=C3.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)



